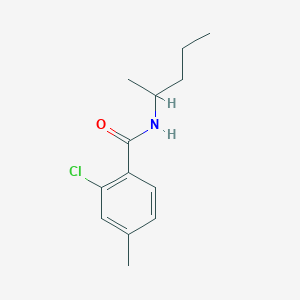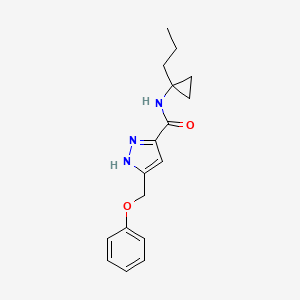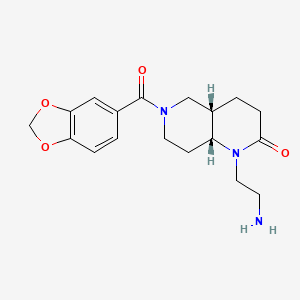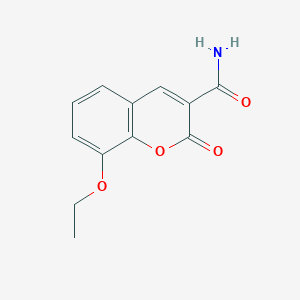![molecular formula C17H18N2O4S B5266583 N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide, commonly known as AMPSA, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in the field of neuroscience.
作用机制
AMPSA binds to a specific site on AMPA receptors known as the modulatory site, which is distinct from the glutamate-binding site. Binding of AMPSA to the modulatory site enhances the activity of AMPA receptors by increasing the channel opening probability and decreasing the desensitization rate. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to an enhancement of synaptic transmission and LTP.
Biochemical and Physiological Effects:
AMPSA has been shown to have a number of biochemical and physiological effects in the brain. It enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and LTP. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. Additionally, AMPSA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
AMPSA has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. It is also relatively stable and can be easily synthesized in large quantities.
However, there are some limitations to the use of AMPSA in lab experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors. This can complicate the interpretation of results and make it difficult to determine the specific role of AMPA receptors in the observed effects. Additionally, AMPSA has not been extensively tested in vivo, and its effects on behavior and cognition are not well understood.
未来方向
There are several potential future directions for research on AMPSA. One area of interest is the development of more selective and potent positive allosteric modulators of AMPA receptors that can be used to study the specific role of AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the investigation of the effects of AMPSA on behavior and cognition in animal models and humans. Finally, the potential therapeutic applications of AMPSA in neurological disorders such as Alzheimer's disease and schizophrenia warrant further investigation.
合成方法
AMPSA can be synthesized using a multistep process starting from 3-methoxybenzoic acid. The first step involves the conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride. The resulting product is then reacted with N-(4-aminophenyl)sulfonyl chloride to yield N-{4-[(methoxycarbonyl)amino]phenyl}-3-methoxybenzamide. Finally, the allyl group is introduced using allylamine and palladium catalyst to obtain AMPSA.
科学研究应用
AMPSA has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. AMPSA has been shown to enhance the activity of AMPA receptors, leading to an increase in excitatory synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory.
属性
IUPAC Name |
3-methoxy-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-11-18-24(21,22)16-9-7-14(8-10-16)19-17(20)13-5-4-6-15(12-13)23-2/h3-10,12,18H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXSOQAQXPZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5266513.png)



![2-phenyl-5-propyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5266523.png)



![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)


